molecular formula C10H7ClF3N3 B2898483 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline CAS No. 1006961-96-1

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Cat. No.: B2898483
CAS No.: 1006961-96-1
M. Wt: 261.63
InChI Key: DSFUZJHFQZWAAD-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline depends on its specific application:

Comparison with Similar Compounds

  • 3-Chloro-2-(trifluoromethyl)aniline
  • 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
  • 3-Chloro-2-(1H-pyrazol-1-yl)aniline

Uniqueness: 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

3-chloro-2-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-6-2-1-3-7(15)9(6)17-5-4-8(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUZJHFQZWAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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